molecular formula C5H9NO2 B1589659 4-Methylmorpholin-3-one CAS No. 20721-78-2

4-Methylmorpholin-3-one

Cat. No. B1589659
CAS RN: 20721-78-2
M. Wt: 115.13 g/mol
InChI Key: FGQBGDBLZZPFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylmorpholin-3-one, also known as Morpholine, 4-methyl-, has the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is a laboratory chemical used for scientific research and development .


Synthesis Analysis

The synthesis of 4-Methylmorpholin-3-one can be achieved from 2-Methylaminoethanol and Chloroacetyl chloride . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of 4-Methylmorpholin-3-one consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed using specific software .


Physical And Chemical Properties Analysis

4-Methylmorpholin-3-one is a liquid at room temperature . It has a molecular weight of 115.13 . More detailed physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

Fluorination and Chemical Synthesis

4-Methylmorpholine has been a subject of research in chemical synthesis, particularly in fluorination processes. Rendell and Wright (1978) studied the fluorination of 4-methylmorpholine using cobalt(III) fluoride, resulting in highly fluorinated morpholines (Rendell & Wright, 1978). Additionally, Rosenau et al. (2002) explored the formation of radicals derived from N-methylmorpholine-N-oxide (NMMO), including 4-methylmorpholin-3-yl, which demonstrated significant potential in chemical reactions (Rosenau et al., 2002).

Biofuel Production

The compound has also been investigated in the context of biofuel production. Lin et al. (2013) explored the use of 4-allyl-4-methylmorpholin-4-ium bromine as a catalyst in biodiesel production, enhancing methyl ester yields with microwave heating (Lin et al., 2013).

Thermodynamic Studies

4-Methylmorpholine has been studied for its thermodynamic properties. Park et al. (2015) characterized the clathrate hydrates of 4-methylmorpholine, revealing insights into its thermodynamic stability and host-guest interactions (Park et al., 2015).

Enzymatic Digestibility Enhancement

In the field of enzymatic digestibility, Katinonkul et al. (2012) compared 4-methylmorpholine N-oxide with other ionic liquids for pretreatment of biomass to enhance enzymatic digestibility and sugar yield (Katinonkul et al., 2012).

Spectroscopic Studies

4-Methylmorpholine has been the subject of spectroscopic studies. Balachandran et al. (2012) conducted FT-IR, FT-Raman, and other spectroscopic studies on 4-Methylmorpholine, providing detailed insights into its molecular structure and properties (Balachandran et al., 2012).

Pollen Wall Dissolution

Loewus et al. (1985) investigated the use of 4-Methylmorpholine N-oxide monohydrate for the dissolution of pollen walls, contributing to the preparation of pollen sporoplasts and outer membranes (Loewus et al., 1985).

Lyocell Fiber Production

Rosenau et al. (2001) discussed the use of N-Methylmorpholine-N-oxide in the Lyocell fiber production process, including the chemical aspects and side reactions in the system cellulose/NMMO/water (Rosenau et al., 2001).

Safety And Hazards

4-Methylmorpholin-3-one is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, and safety precautions should be taken while using this chemical .

properties

IUPAC Name

4-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQBGDBLZZPFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451557
Record name 4-methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylmorpholin-3-one

CAS RN

20721-78-2
Record name 4-methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
4-Methylmorpholin-3-one
Reactant of Route 3
Reactant of Route 3
4-Methylmorpholin-3-one
Reactant of Route 4
Reactant of Route 4
4-Methylmorpholin-3-one
Reactant of Route 5
Reactant of Route 5
4-Methylmorpholin-3-one
Reactant of Route 6
4-Methylmorpholin-3-one

Citations

For This Compound
6
Citations
Y Imada, Y Mitsue, K Ike, K Washizuka… - Bulletin of the Chemical …, 1996 - journal.csj.jp
Catalytic cross double carbonylation of secondary amines and alcohols proceeds in the presence of [PdCl 2 (MeCN) 2 ] and CuI under carbon monoxide (80 atm) and oxygen (5 atm). …
Number of citations: 71 www.journal.csj.jp
F Gonzalez-Lopez de Turiso, D Sun… - Journal of medicinal …, 2013 - ACS Publications
Structural analysis of both the MDM2–p53 protein–protein interaction and several small molecules bound to MDM2 led to the design and synthesis of tetrasubstituted morpholinone 10, …
Number of citations: 89 pubs.acs.org
S Caille, BS Lucas - … Accounts of Integrated Drug Discovery and …, 2022 - ACS Publications
… With cis-5,6-bis(m-chlorophenyl)-4-methylmorpholin-3-one (7) as a starting point, a cyclopropylmethylene group was introduced at the 4-position of the morpholinone in compound 8 to …
Number of citations: 0 pubs.acs.org
BI HU, ÉJ HU, RV HU, PJL HU, GCL HU, BGA HU… - …, 2010 - sumobrain.org
… -3-one The title compound is prepared from 7-chloro-5-methyl-2-[trans-4- (trifluoromethyl)cyclohexyl]pyrazolo[1,5-a]pyrimidine (Intermediate 87) and 4-methylmorpholin- 3-one …
Number of citations: 0 www.sumobrain.org
I Solovyov, D Dar'in, M Krasavin - European Journal of Organic …, 2019 - Wiley Online Library
Stepwise coupling of N‐Boc‐protected β‐aminoethanols or β‐mercaptoethylamines with various α‐diazoacetates provides a new, unified approach to constructing (thio)morpholin‐3‐…
V Muñoz Robles - 2014 - ddd.uab.cat
The search of highly efficient and selective processes for the synthesis of organic molecules is one of the challenges of chemistry. In the last years, enzymes have positioned as a clear …
Number of citations: 4 ddd.uab.cat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.